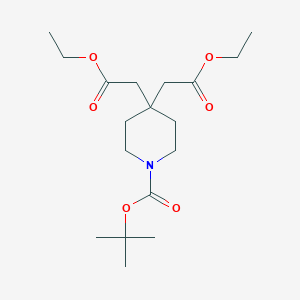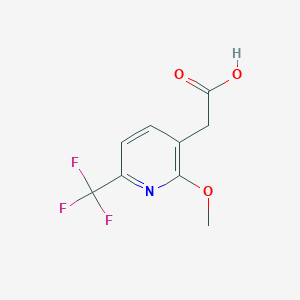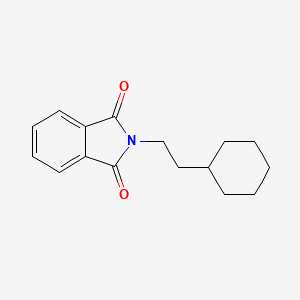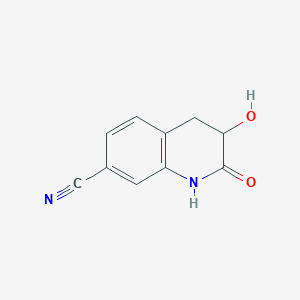![molecular formula C10H9ClN2O B1404251 3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 449209-35-2](/img/structure/B1404251.png)
3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity . Another study reported the use of 4-(Chloromethyl)phenyl isocyanate in the synthesis of a series of carbamate derivatives of Hoechst 33258, potential anticancer agents .Applications De Recherche Scientifique
Antibacterial Activity
A series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed notable antibacterial activity. Specifically, a compound in this series exhibited significant activity against various bacteria, highlighting the potential of these compounds in antibacterial applications (Rai et al., 2010).
Ring-Fission and Bond Cleavage Reactions
The reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to interesting findings. This study revealed ring fission of the oxadiazole system and formation of complex compounds, contributing to the understanding of chemical reactions involving 1,2,4-oxadiazoles (Jäger et al., 2002).
Basicity Studies
The basicity of various substituted 1,2,4-oxadiazoles, including those with phenyl and methyl groups, was examined. This research is crucial in understanding the chemical properties of these compounds, which can inform their potential applications in various fields (Trifonov et al., 2005).
Photo-luminescent Properties
Research into 1,3,4-oxadiazole derivatives, related to 1,2,4-oxadiazoles, revealed interesting photo-luminescent properties. These findings could be pivotal in developing new materials for electronic and photonic applications (Han et al., 2010).
Lithiation and Ring Cleavage
The study of lithiation of methyl-substituted 1,2,4-oxadiazoles provided insights into various reactions, including lateral lithiation and ring cleavage. This research is significant for synthetic chemistry, offering pathways for creating novel compounds (Micetich, 1970).
Computational and Pharmacological Evaluation
A computational and pharmacological study on novel derivatives of 1,3,4-oxadiazole revealed potential applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions. Such research expands the understanding of these compounds in medical and pharmacological contexts (Faheem, 2018).
Isoheterocyclic Rearrangements
Research on the rearrangement of 3-benzoylamino-5-methyl-1,2,4-oxadiazole and related compounds provided valuable insights into the behavior of these molecules under different conditions, which is crucial for chemical synthesis and drug design (Vivona et al., 1975).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that chloromethyl groups can undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
The downstream effects of these interactions would depend on the specific roles of the targets within their respective pathways .
Pharmacokinetics
The compound’s chloromethyl group could potentially influence its bioavailability . For instance, the presence of a chloromethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body.
Result of Action
Based on its potential mode of action, the compound could induce changes in the function of its targets, leading to alterations in cellular processes .
Analyse Biochimique
Biochemical Properties
3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function. For instance, it has been observed to inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . Additionally, this compound interacts with proteins involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes, which play a critical role in the execution of programmed cell death . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing their normal function. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in enhanced cholinergic signaling. Additionally, this compound can modulate gene expression by binding to DNA and interfering with the transcription process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the adverse effects outweigh the therapeutic benefits. It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolic process involves the oxidation of the chloromethyl group, leading to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione, resulting in the formation of non-toxic metabolites that are excreted from the body . The involvement of cytochrome P450 enzymes highlights the importance of considering potential drug-drug interactions when using this compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion due to its lipophilic nature . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to different cellular compartments. Additionally, this compound can interact with efflux transporters, which play a role in its removal from cells . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, modulating their activity. In the nucleus, this compound can bind to DNA and influence gene expression . The subcellular localization is determined by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Propriétés
IUPAC Name |
3-[4-(chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSKPRZTLKQUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
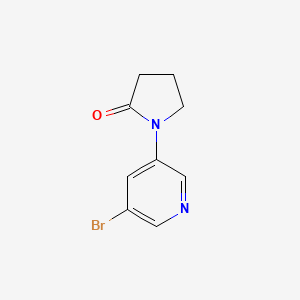

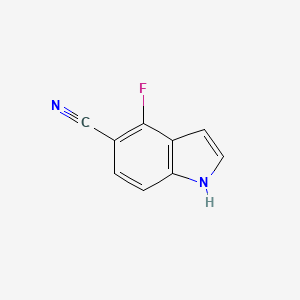
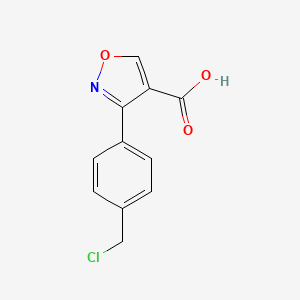
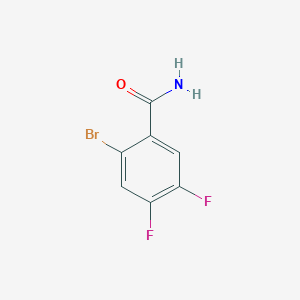
![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
